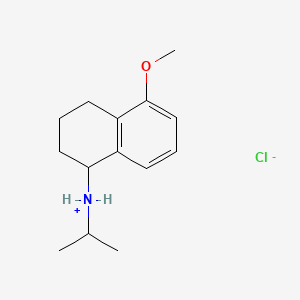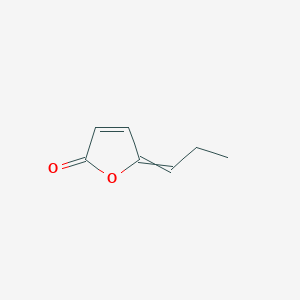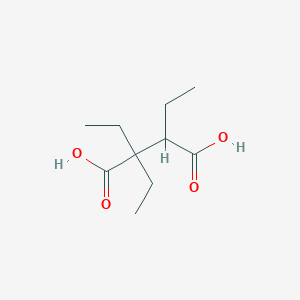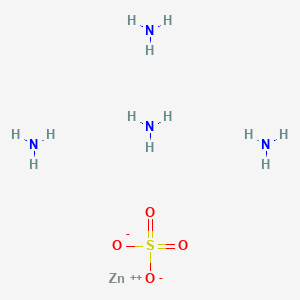![molecular formula C9H9N3O2 B15343858 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is a nitrogen-containing aromatic heterocyclic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two methyl groups at positions 1 and 2, and a nitro group at position 7 on the benzimidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminobenzene with methylating agents such as methyl iodide, followed by nitration using nitric acid, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 1,2-dimethyl-7-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dimethyl-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.
7-nitro-1H-benzo[d]imidazole: Lacks the methyl groups, affecting its reactivity and biological activity.
1-methyl-7-nitro-1H-benzo[d]imidazole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
1,2-dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1,2-dimethyl-7-nitrobenzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-7-4-3-5-8(12(13)14)9(7)11(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
GXJAXGWRGJPZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)




